molecular formula C13H24N2O2 B1491102 Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone CAS No. 2097994-65-3

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Cat. No. B1491102
CAS RN: 2097994-65-3
M. Wt: 240.34 g/mol
InChI Key: TYYVSSZCDYJVTD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone (AEMDPM) is an organic compound with a molecular formula of C13H22NO2. It is a chiral molecule and is used in many fields of science, including pharmaceuticals, biochemistry, and materials science. AEMDPM has a variety of properties, including being a chiral compound, being a good solvent, and having a low melting point. It is also used as a starting material in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Structural Modifications

Novel Synthesis Approaches

Researchers have developed novel synthesis methods for azetidinone derivatives, demonstrating the versatility of these compounds in chemical synthesis. For example, a study described the synthesis of novel 3-oxopiperidin-2-ones from methyl 2-alkoxy-5-amino-2-pentenoates, highlighting the cyclization towards pyrrolidines and piperidines through ring transformation of azetidin-2-ones (Dejaegher, D’hooghe, & Kimpe, 2008).

Catalytic Asymmetric Addition

Another study focused on the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from readily available materials, evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity (Wang et al., 2008).

Biological and Pharmacological Activities

Antimicrobial and Antitubercular Activities

Compounds derived from azetidinones have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azetidinone analogues were synthesized and showed promising in vitro antimicrobial and antitubercular activities, suggesting their potential as antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

A study synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which were investigated for their antidepressant and nootropic activities. Certain compounds displayed significant activity, underscoring the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).

Metabolic Studies

Glutathione S-transferase Catalysis

A compound, AZD1979, featuring a related structural motif, was investigated for its metabolism in human hepatocytes, revealing a series of glutathione-related metabolites. This study provides insights into the metabolic pathways and enzyme interactions of such compounds, with implications for drug design and pharmacokinetics (Li et al., 2019).

properties

IUPAC Name

azetidin-3-yl-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-4-17-8-11-7-15(9-13(11,2)3)12(16)10-5-14-6-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYVSSZCDYJVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 3
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 5
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 6
Azetidin-3-yl(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

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